![molecular formula C21H23ClN2O6S2 B2540330 Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 895463-36-2](/img/structure/B2540330.png)
Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C21H23ClN2O6S2 and its molecular weight is 498.99. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phosphine-Catalyzed Annulation
Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is related to compounds synthesized through phosphine-catalyzed [4 + 2] annulation. Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in these reactions, undergoing annulation with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This process highlights the compound's relevance in synthesizing highly functionalized tetrahydropyridines, expanding the reaction scope by employing substituted ethyl butadienoates for varied substitutions on the tetrahydropyridine framework (Zhu, Lan, & Kwon, 2003).
Novel Pyrazolo[3,4-b]pyridine Derivatives
The compound is structurally akin to ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, synthesized from pyrazole-5-amine derivatives and activated carbonyl groups. This method efficiently produces new N-fused heterocyclic products, highlighting its utility in generating novel molecular architectures for potential scientific and therapeutic applications (Ghaedi et al., 2015).
Chemical Transformations
Polyazanaphthalenes Synthesis
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, related to the core structure of the compound , have been used to synthesize a variety of heterocyclic derivatives, including 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole, among others. These transformations demonstrate the compound's versatility in generating diverse heterocyclic systems, which could be pivotal in developing new materials or bioactive molecules (Harb et al., 1989).
properties
IUPAC Name |
ethyl 6-acetyl-2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O6S2/c1-3-30-21(27)19-16-8-10-24(13(2)25)12-17(16)31-20(19)23-18(26)9-11-32(28,29)15-6-4-14(22)5-7-15/h4-7H,3,8-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALYMNFZDKFLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
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